molecular formula C27H28N2O6 B15139743 Vegfr-IN-3

Vegfr-IN-3

Cat. No.: B15139743
M. Wt: 476.5 g/mol
InChI Key: OOUJTRJSBXNCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-IN-3 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

Vegfr-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Vegfr-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-IN-3 exerts its effects by inhibiting the activity of VEGFR-3. This inhibition blocks the signaling pathways involved in lymphangiogenesis and tumor metastasis. The molecular targets include the tyrosine kinase domain of VEGFR-3, which is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-IN-3 is unique in its specificity for VEGFR-3, making it particularly useful for studying lymphangiogenesis and related pathological conditions. Unlike other inhibitors that target multiple receptors, this compound provides a more focused approach .

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3

InChI Key

OOUJTRJSBXNCFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC

Origin of Product

United States

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